(2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one
CAS No.: 287930-75-0
VCID: VC21331849
Molecular Formula: C21H19F6NO3
Molecular Weight: 447.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description |
(2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one is a complex organic compound with a molecular formula of C21H19F6NO3 and a molecular weight of approximately 447.38 g/mol . This compound is identified by its CAS number, 287930-75-0, and is often associated with various pharmaceutical impurities, such as those related to Aprepitant and Fosaprepitant . Synonyms and Related CompoundsThis compound is known by several synonyms, including (R)-4-benzyl-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)morpholin-3-one and 3-Morpholinone, 2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-, (2R)- . It is associated with various pharmaceutical impurities, such as Aprepitant Impurity 29 and Fosaprepitant Impurity C . Uses and ApplicationsWhile specific applications of (2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one are not widely documented, compounds with similar structures are often used in pharmaceutical research and development. They may serve as intermediates or impurities in the synthesis of active pharmaceutical ingredients (APIs) . Research FindingsResearch on this specific compound is limited, but its structure suggests potential applications in drug development due to its complex functional groups. The presence of trifluoromethyl groups, known for their stability and lipophilicity, may enhance the compound's bioavailability and interaction with biological targets . |
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CAS No. | 287930-75-0 |
Product Name | (2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one |
Molecular Formula | C21H19F6NO3 |
Molecular Weight | 447.4 g/mol |
IUPAC Name | (2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one |
Standard InChI | InChI=1S/C21H19F6NO3/c1-13(15-9-16(20(22,23)24)11-17(10-15)21(25,26)27)31-19-18(29)28(7-8-30-19)12-14-5-3-2-4-6-14/h2-6,9-11,13,19H,7-8,12H2,1H3/t13-,19-/m1/s1 |
Standard InChIKey | KVPJNHLVRGUYGQ-BFUOFWGJSA-N |
Isomeric SMILES | C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2C(=O)N(CCO2)CC3=CC=CC=C3 |
SMILES | CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(=O)N(CCO2)CC3=CC=CC=C3 |
Canonical SMILES | CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(=O)N(CCO2)CC3=CC=CC=C3 |
Appearance | Solid powder |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | (2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone |
PubChem Compound | 10225642 |
Last Modified | Aug 15 2023 |
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